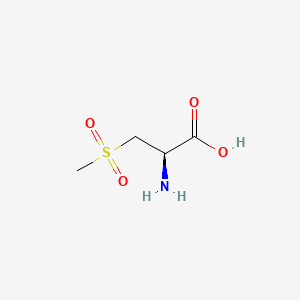

(2R)-2-amino-3-methanesulfonylpropanoic acid

Übersicht

Beschreibung

(2R)-2-amino-3-methanesulfonylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methanesulfonyl group, and a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-methanesulfonylpropanoic acid can be achieved through several methods. Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . These reactions typically require specific conditions such as the presence of a base or an acid catalyst and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-3-methanesulfonylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfinyl or thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while substitution reactions can produce various amides or sulfonamides .

Wissenschaftliche Forschungsanwendungen

Structural Overview

- Molecular Formula : CHNOS

- SMILES : CS(=O)(=O)CC@@HN

- InChIKey : AINYOQVNQVOYSR-VKHMYHEASA-N

Antioxidant Properties

Research has indicated that (2R)-2-amino-3-methanesulfonylpropanoic acid exhibits significant antioxidant properties. This is particularly relevant in combating oxidative stress-related diseases. Studies have shown that compounds derived from this amino acid can inhibit free radicals, thus providing a protective effect against cellular damage.

Antimicrobial Activity

The compound has been tested for its antimicrobial effects. In vitro studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. For instance, derivatives of this compound have shown effectiveness against strains of bacteria resistant to conventional antibiotics.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties. It could potentially be used in the treatment of neurodegenerative diseases by mitigating neuronal damage and promoting neuronal survival.

Drug Development

The unique chemical structure of this compound allows it to act as a scaffold for drug development. Its derivatives are being explored for their potential as therapeutic agents in treating various conditions, including cancer, due to their ability to modulate biological pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for designing drugs targeting metabolic disorders.

Polymer Chemistry

In materials science, this compound is being investigated for its potential use in synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its sulfonyl group contributes to the formation of strong intermolecular interactions, which can improve the performance of polymeric materials.

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which (2R)-2-amino-3-methanesulfonylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets can vary depending on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2R)-2-amino-3-methanesulfonylpropanoic acid include other amino acids with sulfonyl groups, such as sulfoalanine and sulfoleucine . These compounds share structural similarities but may differ in their chemical properties and reactivity.

Uniqueness

Its methanesulfonyl group, in particular, provides distinct chemical behavior compared to other amino acids .

Biologische Aktivität

(2R)-2-amino-3-methanesulfonylpropanoic acid, also known as a cysteine derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄H₉NO₃S

- Molecular Weight : 151.18 g/mol

- CAS Number : 6853-87-8

1. Ergogenic Effects

This compound is recognized for its role as an ergogenic supplement. It enhances the secretion of anabolic hormones and aids in energy supply during physical exertion. Research indicates that it can improve mental performance under stress and prevent exercise-induced muscle damage, making it beneficial for athletes and physically active individuals .

2. Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory properties, particularly in models of acute inflammation. It has been shown to modulate the activity of polymorphonuclear leukocytes (PMNs), which are critical in the inflammatory response. Studies suggest that this compound may reduce PMN infiltration in tissues, thereby mitigating tissue damage associated with inflammation .

3. Neuroprotective Effects

Research indicates potential neuroprotective effects of this compound in models of cerebral ischemia. In animal studies, it has been found to reduce infarct size and improve neurological outcomes following induced ischemic events by decreasing PMN infiltration into the brain .

The biological activity of this compound is largely attributed to its interaction with various signaling pathways:

- GPCR Activation : The compound influences G-protein coupled receptor (GPCR) pathways, which are integral to cellular communication and inflammatory responses.

- MAPK/ERK Pathway : It may modulate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and survival.

- NF-κB Pathway : The compound potentially inhibits the NF-κB pathway, a key regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines .

Case Study 1: Exercise Performance

A study involving athletes demonstrated that supplementation with this compound resulted in improved endurance and reduced muscle soreness post-exercise. Participants reported enhanced recovery times and overall performance during competitive events.

Case Study 2: Inflammation Model

In a controlled experiment using a rat model of arthritis, administration of this compound led to a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased PMN infiltration and lower levels of inflammatory mediators in treated subjects .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-methylsulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-10(8,9)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINYOQVNQVOYSR-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.